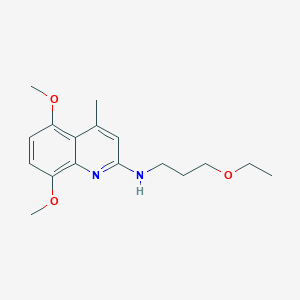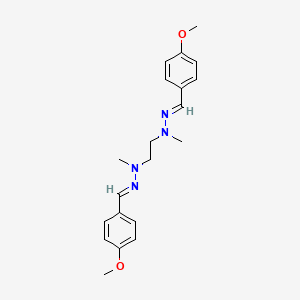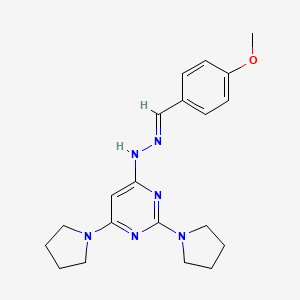
4-methoxybenzaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone
Descripción general
Descripción
4-methoxybenzaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone, also known as MPDH, is a chemical compound that has been studied for its potential use in scientific research. MPDH is a hydrazone derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been investigated.
Mecanismo De Acción
The mechanism of action of 4-methoxybenzaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. 4-methoxybenzaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone has been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair, as well as the activity of the protein kinase CK2, which is involved in cell signaling pathways. 4-methoxybenzaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-methoxybenzaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the inhibition of the formation of amyloid beta peptides. 4-methoxybenzaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone has also been shown to have anti-inflammatory and antioxidant effects, and has been investigated for its potential use in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-methoxybenzaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone in lab experiments is its ability to inhibit the growth of cancer cells, making it a potential therapeutic agent for the treatment of cancer. 4-methoxybenzaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone has also been shown to have anti-inflammatory and antioxidant effects, which could make it useful in the treatment of inflammatory diseases. One limitation of using 4-methoxybenzaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone in lab experiments is its potential toxicity, as high doses of 4-methoxybenzaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone have been shown to be toxic to cells.
Direcciones Futuras
There are several future directions for the study of 4-methoxybenzaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone, including the investigation of its potential use in the treatment of various types of cancer, the optimization of its synthesis methods to increase yield and purity, and the investigation of its mechanism of action. 4-methoxybenzaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone could also be investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, and for its anti-inflammatory and antioxidant effects.
Aplicaciones Científicas De Investigación
4-methoxybenzaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone has been studied for its potential use in scientific research, particularly in the field of cancer research. 4-methoxybenzaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone has been shown to inhibit the growth of cancer cells in vitro and in vivo, and has been investigated as a potential therapeutic agent for the treatment of various types of cancer. 4-methoxybenzaldehyde (2,6-di-1-pyrrolidinyl-4-pyrimidinyl)hydrazone has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to inhibit the formation of amyloid beta peptides.
Propiedades
IUPAC Name |
N-[(E)-(4-methoxyphenyl)methylideneamino]-2,6-dipyrrolidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O/c1-27-17-8-6-16(7-9-17)15-21-24-18-14-19(25-10-2-3-11-25)23-20(22-18)26-12-4-5-13-26/h6-9,14-15H,2-5,10-13H2,1H3,(H,22,23,24)/b21-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKHEQRHPVZIPW-RCCKNPSSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NNC2=CC(=NC(=N2)N3CCCC3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/NC2=CC(=NC(=N2)N3CCCC3)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-2,6-bis(pyrrolidin-1-yl)pyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[(5-bromo-2-hydroxyphenyl)amino]carbonothioyl}-3-(4-nitrophenyl)acrylamide](/img/structure/B3863401.png)
![4,6-dimethyl-3-[3-(3,4,5-trimethoxyphenyl)acryloyl]-2(1H)-pyridinone](/img/structure/B3863409.png)
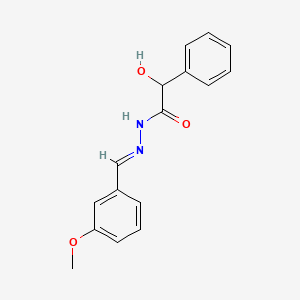
![2-{[4-(2-tert-butylphenoxy)butyl]amino}ethanol](/img/structure/B3863428.png)

![2-methoxy-4-(2-{[(4-methylphenyl)amino]acetyl}carbonohydrazonoyl)phenyl 2-chlorobenzoate](/img/structure/B3863448.png)

![N'-(2,4-dimethoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3863461.png)
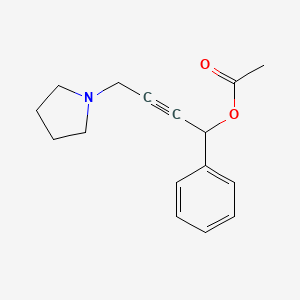
![10-butyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrobromide](/img/structure/B3863480.png)

